molecular formula C10H25Cl2N3O B1441133 2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride CAS No. 1236263-48-1

2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride

Cat. No.: B1441133
CAS No.: 1236263-48-1
M. Wt: 274.23 g/mol
InChI Key: JZSYCGJMLPQDED-UHFFFAOYSA-N
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Description

2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride is a chemical compound with a complex structure that includes both amine and amide functional groups

Scientific Research Applications

2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride typically involves multiple steps. One common method starts with the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine. The final step involves the reaction of dimethylaminopropylamine with 3-methylbutanamide under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine groups into corresponding oxides.

    Reduction: Reduction reactions can be used to convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Various halogenating agents can be used to introduce halogen atoms into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amine groups, while reduction can produce fully hydrogenated derivatives.

Mechanism of Action

The mechanism by which 2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide dihydrochloride is unique due to its specific combination of amine and amide groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-amino-N-[3-(dimethylamino)propyl]-3-methylbutanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3O.2ClH/c1-8(2)9(11)10(14)12-6-5-7-13(3)4;;/h8-9H,5-7,11H2,1-4H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSYCGJMLPQDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCCN(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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